molecular formula C27H23N3O3 B4699983 N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide

N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide

Cat. No. B4699983
M. Wt: 437.5 g/mol
InChI Key: NZODEVZISZELKR-RDRPBHBLSA-N
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Description

N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide, commonly known as HNE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HNE is a derivative of naphthoyl hydrazine and has been synthesized through various methods.

Mechanism of Action

HNE exerts its biological effects by inhibiting the activation of NF-κB, which is involved in the regulation of inflammatory and immune responses. NF-κB is activated in response to various stimuli, including cytokines, bacterial and viral infections, and oxidative stress. HNE inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, which results in the inhibition of NF-κB translocation to the nucleus and the subsequent downregulation of proinflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
HNE has been shown to possess significant anti-inflammatory and antioxidant properties. It has been found to inhibit the production of proinflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). HNE has also been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress-induced damage to cells and tissues.

Advantages and Limitations for Lab Experiments

HNE has several advantages for lab experiments, including its high purity and stability. However, HNE has some limitations, including its low solubility in aqueous solutions, which can limit its use in some experiments. HNE can also be sensitive to light and temperature, which can affect its stability and activity.

Future Directions

HNE has shown significant potential for therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Future research should focus on exploring the molecular mechanisms underlying the biological effects of HNE and identifying its potential targets for therapeutic intervention. Additionally, the development of novel HNE derivatives with improved solubility and stability could enhance its therapeutic potential. Finally, more studies are needed to evaluate the safety and efficacy of HNE in preclinical and clinical settings.

Scientific Research Applications

HNE has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties. HNE has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. HNE has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death pathway.

properties

IUPAC Name

2-hydroxy-N-[(E)-1-[3-[(2-phenylacetyl)amino]phenyl]ethylideneamino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-18(29-30-27(33)26-23-13-6-5-10-20(23)14-15-24(26)31)21-11-7-12-22(17-21)28-25(32)16-19-8-3-2-4-9-19/h2-15,17,31H,16H2,1H3,(H,28,32)(H,30,33)/b29-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZODEVZISZELKR-RDRPBHBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC2=CC=CC=C21)O)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC2=CC=CC=C21)O)/C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide
Reactant of Route 2
N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide
Reactant of Route 3
N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide
Reactant of Route 4
N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide

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